1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that features a tetrazole ring and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Urea Formation: The resulting 1-(4-fluorophenyl)-1H-tetrazole is then reacted with 4-methoxyphenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The tetrazole ring and the urea linkage can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-tetrazole: Shares the tetrazole ring but lacks the urea linkage.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the tetrazole ring.
1-(4-Methoxyphenyl)-3-(4-fluorophenyl)urea: Similar structure but with different functional groups.
Uniqueness: 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is unique due to the combination of the tetrazole ring and the urea linkage, which imparts specific chemical and biological properties
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-8-4-12(5-9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-11(17)3-7-13/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPHJWSVEBJOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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